[Asu1,6,Arg8]-VASOPRESSIN is a synthetic analog of vasopressin, a nonapeptide hormone that plays a critical role in the regulation of water retention and blood pressure in vertebrates. This compound is characterized by the substitution of L-α-amino-suberic acid at positions 1 and 6, with arginine present at position 8. The modifications in its structure allow for variations in biological activity compared to the native vasopressin, which is essential for its applications in research and medicine.
[Asu1,6,Arg8]-VASOPRESSIN is classified as a peptide hormone and is primarily sourced from chemical synthesis methods. It falls under the category of vasopressin analogs, which are designed to mimic or modify the actions of natural vasopressin while potentially exhibiting different receptor affinities and biological effects. The compound is often utilized in studies related to neuroendocrine functions and receptor pharmacology.
The synthesis of [Asu1,6,Arg8]-VASOPRESSIN typically employs solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The process includes:
The purity of synthesized peptides can be assessed through analytical techniques such as HPLC and mass spectrometry. For [Asu1,6,Arg8]-VASOPRESSIN, analyses typically confirm a purity greater than 95%, ensuring reliability in experimental applications.
The molecular structure of [Asu1,6,Arg8]-VASOPRESSIN features a cyclic arrangement typical of vasopressin analogs. The specific substitutions at positions 1 (L-α-amino-suberic acid) and 6 (also L-α-amino-suberic acid) alter its conformational properties compared to native vasopressin.
[Asu1,6,Arg8]-VASOPRESSIN can undergo various chemical reactions typical of peptide hormones:
The stability of [Asu1,6,Arg8]-VASOPRESSIN under physiological conditions has been confirmed through various stability assays that monitor changes in concentration over time under different pH levels and temperatures .
[Asu1,6,Arg8]-VASOPRESSIN exerts its biological effects primarily through binding to specific vasopressin receptors (V1a, V2) located on target cells. Upon binding:
Studies have shown that the modified structure of [Asu1,6,Arg8]-VASOPRESSIN influences its affinity for these receptors compared to native vasopressin, potentially leading to altered pharmacodynamics .
Relevant data indicates that [Asu1,6,Arg8]-VASOPRESSIN maintains structural integrity under physiological conditions suitable for biological assays .
[Asu1,6,Arg8]-VASOPRESSIN has several scientific applications:
This compound represents an important tool for advancing our understanding of neuroendocrine signaling pathways and developing new therapeutic strategies.
[Asu¹,⁶,Arg⁸]-Vasopressin features a semi-rigid cyclic hexapeptide core formed by residues Tyr¹-Phe²-Gln³-Asn⁴-Asu⁵-Pro⁶, capped by a C-terminal tripeptide extension (Arg⁸-Gly⁹-NH₂). This 9-residue neurohypophysial hormone analogue (molecular formula: C₄₈H₆₈N₁₄O₁₂, MW: 1033.14 g/mol) replaces the native disulfide bridge (Cys¹-Cys⁶) of arginine-vasopressin (AVP) with a carbon-based linkage [1] [3] [10]. The cyclic structure imposes significant conformational restraints on the peptide backbone, stabilizing a reverse-turn motif centered on Gln³-Asn⁴ that is critical for biological activity. This architecture positions key pharmacophoric elements—particularly the phenolic hydroxyl of Tyr² and the guanidinium group of Arg⁸—in spatial orientations essential for receptor engagement [7] [9].
Table 1: Core Structural Attributes of [Asu¹,⁶,Arg⁸]-Vasopressin
Characteristic | Specification | Biological Significance |
---|---|---|
Molecular Formula | C₄₈H₆₈N₁₄O₁₂ | Defines elemental composition & mass (1033.14 Da) |
Cyclic Residues | Tyr¹-Phe²-Gln³-Asn⁴-Asu⁵ | Forms constrained bioactive core |
Linear C-Terminus | -Pro⁶-Arg⁷-Gly⁸-NH₂ | Provides receptor interaction flexibility |
Key Pharmacophores | Tyr² phenolic ring, Arg⁸ guanidinium | Direct receptor binding determinants |
The L-α-aminosuberic acid (Asu) residue replaces both Cys¹ and Cys⁶ in native AVP, creating a dicarba lactam bridge between the ω-carboxyl group of Asu⁵ and the α-amino group of Tyr¹. This 7-carbon dicarboxylic acid homolog introduces a methylene (-CH₂-) linker instead of the natural disulfide bond’s sulfur atoms [2] [5] [10]. The substitution yields two critical biostability advantages:
Biophysically, the Asu bridge maintains a similar interatomic distance (∼2.0–2.1 Å) to the disulfide bond but with enhanced rotational flexibility. This flexibility permits slight conformational adjustments upon receptor binding while preserving the overall topology required for V₁ receptor activation. Fluorescence resonance energy transfer (FRET) studies confirm the Tyr²-Asu⁵ distance remains comparable to Tyr²-S-S distance in AVP (∼8.8 Å), explaining retained bioactivity [7].
Table 2: Impact of Asu Substitution on Structural & Stability Parameters
Parameter | Native AVP (Cys¹-Cys⁶) | [Asu¹,⁶]-Vasopressin | Functional Consequence |
---|---|---|---|
Bond Type | Disulfide (-S-S-) | Dicarba Lactam | Resistance to reductive cleavage |
Bond Length | ~2.04 Å | ~1.54 Å (C-C) | Maintains ring closure distance |
Enzymatic Degradation Rate | High (t½~5 min) | Reduced (t½~12.5 min) | Enhanced metabolic stability |
Conformational Flexibility | Moderate | Increased | Adaptive receptor docking |
The conserved Arg⁸ substitution is a decisive factor for V₁ receptor subtype selectivity. In native vasopressin, position 8 contains either arginine (AVP) or lysine (lysipressin). [Asu¹,⁶,Arg⁸]-Vasopressin retains Arg⁸, whose positively charged guanidinium group forms critical salt bridges and hydrogen bonds with transmembrane residues in the V₁ₐ receptor pocket [4] [6] [8]. Competitive binding assays reveal two key consequences of Arg⁸:
Replacing Arg⁸ with lysine (Lys⁸) diminishes V₁ₐ binding affinity by ∼40-fold, underscoring the necessity of the guanidine moiety for optimal electrostatic complementarity. Notably, the Arg⁸/Asp receptor interaction also stabilizes the active receptor conformation, explaining the analogue’s potent pressor activity (∼85% of native AVP) despite its structural modifications [6] [8].
Table 3: Receptor Binding Profile Driven by Arg⁸ Substitution
Receptor Subtype | Binding Affinity (Kᵢ, nM) | Functional Response | Primary Arg⁸ Interaction Partner |
---|---|---|---|
Human V₁ₐ (V1aR) | 11 ± 2.1 | Inositol phosphate accumulation (EC₅₀ 1.7 nM) | Asp¹¹², Asp³²⁸ (TM3/TM7) |
Human V₁ᵦ (V1bR) | 320 ± 45 | Weak partial agonism | Weak ionic interactions |
Human V₂ (V2R) | >1000 | No activation | None (steric incompatibility) |
Human OT (Oxytocin R) | 850 ± 110 | Antagonism | Non-productive docking |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7